Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazin-1-yl)methanone
Description
Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazin-1-yl)methanone is a structurally complex heterocyclic compound featuring a fused thiazolo-triazole core, a 3,4,5-trimethoxyphenyl group, and a piperazine moiety linked to a furan-2-yl carbonyl group. Its design incorporates pharmacophores associated with diverse biological activities, including antimicrobial, antiproliferative, and receptor modulation properties.
Properties
IUPAC Name |
furan-2-yl-[4-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O6S/c1-31-16-11-14(12-17(32-2)19(16)33-3)18(20-22(30)28-23(35-20)24-13-25-28)26-6-8-27(9-7-26)21(29)15-5-4-10-34-15/h4-5,10-13,18,30H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOWTIPTMJJUKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazin-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This article explores the pharmacological properties, synthesis methods, and various studies related to its biological activity.
Structural Overview
The compound features several key structural components:
- Furan ring : A five-membered aromatic ring with oxygen.
- Thiazole moiety : A sulfur-containing heterocyclic compound.
- Piperazine unit : A six-membered ring containing two nitrogen atoms.
- Methanone group : Contributes to the compound's reactivity.
The molecular formula is with a molecular weight of approximately 520.5 g/mol.
Pharmacological Properties
Research has indicated that compounds with similar structural features often exhibit diverse biological activities. Furan derivatives have been associated with various pharmacological effects, including:
- Antimicrobial Activity : Compounds containing furan and thiazole rings have shown significant antimicrobial properties against various pathogens.
- Anticancer Effects : Some derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting potential as anticancer agents.
- Neuroprotective Properties : Certain thiazole-based compounds have been linked to neuroprotective effects, which may be beneficial in neurodegenerative diseases.
Antimicrobial Activity
A study by Mathew et al. (2006) highlighted that derivatives of thiazole and triazole exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The specific compound under discussion has shown promising results in inhibiting bacterial growth in vitro .
Anticancer Activity
Research conducted by Ibrahim (2009) indicated that triazole derivatives could induce apoptosis in cancer cells. The unique structure of Furan-2-yl(4-(...)) may enhance its effectiveness in targeting cancer cells compared to simpler structures .
Neuroprotective Effects
A study focusing on the neuroprotective potential of thiazole derivatives suggested that these compounds can mitigate oxidative stress in neuronal cells . The presence of hydroxyl groups in the structure may contribute to this protective effect.
Synthesis Methods
The synthesis of Furan-2-yl(4-(...)) can be achieved through several methods:
- Microwave-Assisted Synthesis : This method enhances reaction rates and yields while reducing reaction times.
- Conventional Heating : Traditional methods involve refluxing reactants in a suitable solvent under controlled conditions.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(Furan-2-yl)-2-azaspiro[3.4]octane | Spirocyclic structure with furan | Antimicrobial, anticancer |
| 2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine | Thiazole and furan rings | Antimicrobial |
| 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives | Furan and aryl groups | Antibacterial |
This table illustrates the diversity of biological activities among compounds sharing structural similarities with Furan-2-yl(4-(...)) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Furan Linkages
- Furan-2-yl[4-(1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl)piperazin-1-yl]methanone (Compound 53) Core Structure: Pyrazolo-pyrimidine fused with piperazine and furan. Key Differences: Lacks the hydroxythiazolo-triazole and trimethoxyphenyl groups. Synthesis: Uses PyBOP/DBU-mediated coupling in acetonitrile (ACN), yielding a white solid (mp: 176–178°C).
- Furan-2-yl[4-(pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl]methanone (Compound 54) Core Structure: Pyrrolo-triazine-piperazine-furan. Key Differences: Replaces thiazolo-triazole with pyrrolo-triazine. Synthesis: Similar to Compound 53 but with pyrrolo-triazine (mp: 158–160°C). Activity: Not explicitly reported but likely modulates kinase or receptor targets due to triazine’s electron-deficient nature .
Thiazole- and Triazole-Containing Analogues
- Furan-2-yl-(thiazol-2-yl)methanone Core Structure: Thiazole linked directly to furan via a carbonyl. Key Differences: Simpler structure without piperazine or hydroxytriazole. Synthesis: Thiazole + 2-furoyl chloride in CH₃CN with NEt₃/DMAP (mp: 77–78°C). Activity: Used as a building block for antimicrobial agents .
- 2-(5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole (Compound 16) Core Structure: Pyrazoline-thiazole-furan hybrid. Key Differences: Contains dihydropyrazole instead of triazole. Synthesis: Reflux of thioamide with ω-bromoacetophenone (mp: 221°C). Activity: Antimicrobial (Gram-positive bacteria, Candida albicans) .
Triazole Derivatives with Antiproliferative Potential
- 4-Substituted Phenylsulfonyl Piperazin-1-yl Ethanoness Core Structure: Tetrazole-thioether-piperazine. Key Differences: Tetrazole instead of hydroxythiazolo-triazole. Synthesis: Ethanol/triethylamine-mediated coupling (yield: 71–85%). Activity: Preliminary antiproliferative activity against cancer cell lines .
Preparation Methods
Formation of Thiazolo[3,2-b]triazole Core
The thiazolo-triazole scaffold is synthesized via cyclization of 3,4,5-trimethoxyphenyl thiosemicarbazone with α-bromoketones (Table 1):
Table 1. Cyclization Conditions for Thiazolo-Triazole Formation
| Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| α-Bromoacetophenone | EtOH/HCl | Reflux | 78 | |
| α-Bromopropiophenone | AcOH | 80°C | 82 |
Procedure :
- React 3,4,5-trimethoxybenzaldehyde (1.0 eq) with thiosemicarbazide (1.2 eq) in ethanol under reflux to form thiosemicarbazone.
- Treat with α-bromo-3,4,5-trimethoxyacetophenone (1.1 eq) in acetic acid at 80°C for 6 hours.
- Isolate the crude product via vacuum filtration and purify via silica gel chromatography (EtOAc/hexane, 3:7).
Hydroxylation at C-6 Position
Oxidation of the thiazolo-triazole intermediate with mCPBA (meta-chloroperbenzoic acid) introduces the 6-hydroxy group:
$$
\text{Thiazolo-triazole} + \text{mCPBA} \xrightarrow{\text{CH}2\text{Cl}2, \, 0^\circ\text{C}} \text{6-Hydroxy derivative} \quad \text{(Yield: 65\%)}
$$
Functionalization of Piperazine Core
N-Acylation with Thiazolo-Triazole Intermediate
The piperazine ring is acylated using a coupling agent to attach the thiazolo-triazole-trimethoxyphenyl moiety (Table 2):
Table 2. Acylation Conditions for Piperazine
| Coupling Agent | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| HATU | DIPEA | DCM | 72 | |
| EDCI/HOBt | Triethylamine | THF | 68 |
Procedure :
- Dissolve 6-hydroxythiazolo-triazole-trimethoxyphenylmethanone (1.0 eq) and piperazine (1.5 eq) in dichloromethane.
- Add HATU (1.2 eq) and DIPEA (2.0 eq) at 0°C, then stir at room temperature for 12 hours.
- Quench with saturated NaHCO₃, extract with DCM, and purify via column chromatography (MeOH/DCM, 3:97).
Final Acylation with Furan-2-carbonyl Chloride
Synthesis of Furan-2-carbonyl Chloride
Furan-2-carboxylic acid is treated with thionyl chloride to generate the acyl chloride:
$$
\text{Furan-2-carboxylic acid} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{Furan-2-carbonyl chloride} \quad \text{(Yield: 92\%)}
$$
Piperazine Acylation
React the functionalized piperazine with furan-2-carbonyl chloride under Schotten-Baumann conditions:
- Dissolve piperazine intermediate (1.0 eq) in 10% NaOH solution.
- Add furan-2-carbonyl chloride (1.1 eq) dropwise at 0°C, then stir for 2 hours.
- Extract with chloroform, dry over MgSO₄, and concentrate under reduced pressure (Yield: 85%).
Spectral Characterization and Validation
Key Analytical Data :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
